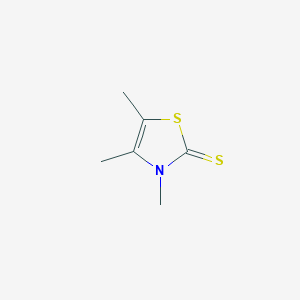
Nickel--palladium (3/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nickel–palladium (3/1) is a bimetallic compound consisting of nickel and palladium in a 3:1 ratio. This compound is known for its unique catalytic properties, making it a valuable material in various chemical reactions and industrial processes. The combination of nickel and palladium enhances the overall reactivity and stability of the compound, allowing it to be used in a wide range of applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Nickel–palladium (3/1) can be synthesized through various methods, including the dry mixing of nickel and palladium salts using mechanical energy, such as ball-milling . This method involves the physical grinding of the metal salts to produce highly dispersed bimetallic nanoparticles. Another approach is the co-reduction of nickel and palladium precursors in the presence of a reducing agent, which leads to the formation of bimetallic nanoparticles.
Industrial Production Methods: In industrial settings, nickel–palladium (3/1) is often produced using large-scale chemical reduction processes. These processes involve the reduction of nickel and palladium salts in a controlled environment to ensure the desired stoichiometry and particle size. The resulting bimetallic nanoparticles are then purified and stabilized for use in various applications.
Analyse Des Réactions Chimiques
Types of Reactions: Nickel–palladium (3/1) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel and palladium oxides.
Reduction: It can be reduced back to its metallic state using appropriate reducing agents.
Substitution: Nickel–palladium (3/1) can participate in substitution reactions, where one or more ligands are replaced by other chemical species.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents under elevated temperatures.
Reduction: Hydrogen gas or other reducing agents under controlled conditions.
Substitution: Various ligands and solvents depending on the desired reaction.
Major Products Formed:
Oxidation: Nickel oxide and palladium oxide.
Reduction: Metallic nickel and palladium.
Substitution: Complexes with different ligands.
Applications De Recherche Scientifique
Nickel–palladium (3/1) has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various chemical reactions, such as the Sonogashira cross-coupling reaction. This reaction is essential for forming carbon-carbon bonds in the synthesis of natural products, pharmaceuticals, and other complex molecules.
Biology: The compound is explored for its potential in biological applications, including as a catalyst in biochemical reactions.
Medicine: Nickel–palladium (3/1) is investigated for its potential use in medical devices and drug delivery systems due to its biocompatibility and catalytic properties.
Industry: It is used in industrial processes, such as hydrogenation reactions and the production of fine chemicals.
Mécanisme D'action
The mechanism of action of nickel–palladium (3/1) involves its ability to facilitate various chemical reactions through its catalytic properties. The compound can activate substrates by forming intermediate complexes, which then undergo further transformations to yield the desired products. The presence of both nickel and palladium allows for a broader range of reactivity and selectivity in these reactions .
Comparaison Avec Des Composés Similaires
Nickel–palladium (3/1) can be compared with other bimetallic compounds, such as:
Nickel–platinum: Known for its high catalytic activity but more expensive than nickel–palladium.
Palladium–copper: Used in similar catalytic applications but with different reactivity profiles.
Nickel–rhodium: Another bimetallic catalyst with unique properties but less commonly used due to cost.
Nickel–palladium (3/1) stands out due to its balance of cost, reactivity, and stability, making it a versatile and valuable compound in various scientific and industrial applications.
Propriétés
Numéro CAS |
11085-33-9 |
|---|---|
Formule moléculaire |
Ni3Pd |
Poids moléculaire |
282.50 g/mol |
Nom IUPAC |
nickel;palladium |
InChI |
InChI=1S/3Ni.Pd |
Clé InChI |
LUGAOLCPUBOOSV-UHFFFAOYSA-N |
SMILES canonique |
[Ni].[Ni].[Ni].[Pd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



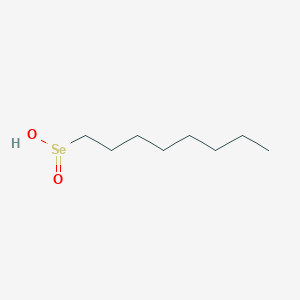
![2-[(Morpholin-4-yl)methylidene]cyclooctan-1-one](/img/structure/B14716309.png)
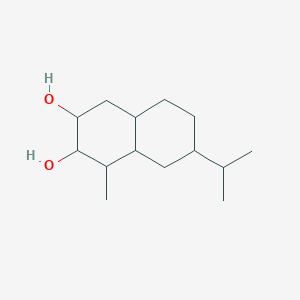
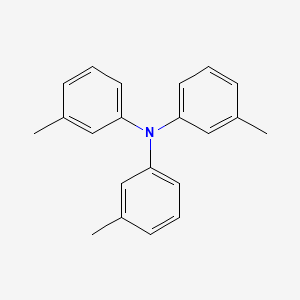
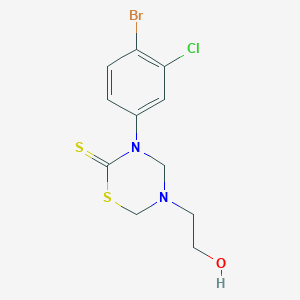
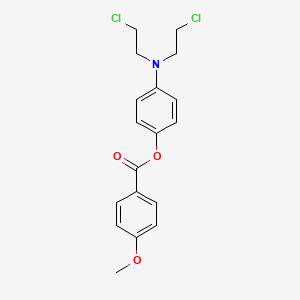

![2,2'-[Propane-1,3-diylbis(oxy)]bis(2H-1,3,2-benzodioxaphosphole)](/img/structure/B14716333.png)
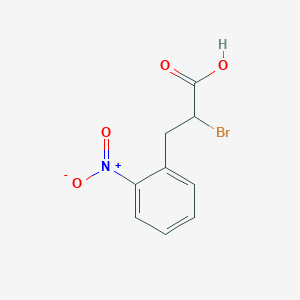
![5,5-Diphenyl-2-thiabicyclo[2.1.0]pentane 2,2-dioxide](/img/structure/B14716344.png)
